molecular formula C20H26ClN3O2S B2845954 N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216837-58-9

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2845954
CAS No.: 1216837-58-9
M. Wt: 407.96
InChI Key: XJPQNWNBDNMMOE-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, a furan-2-carboxamide moiety, and a diethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S.ClH/c1-5-22(6-2)9-10-23(19(24)17-8-7-11-25-17)20-21-16-13-14(3)12-15(4)18(16)26-20;/h7-8,11-13H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPQNWNBDNMMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-Fluoro-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
  • Structural Similarities: Shares the N-(2-(diethylamino)ethyl) group, which likely enhances solubility and bioavailability.
  • Key Differences : Replaces the benzo[d]thiazole and furan groups with a pyrrole ring and a fluorinated indole moiety.
  • Synthesis : The patent highlights cyclization and salt formation, similar to methods used for benzothiazole derivatives. The fluorine substituent may improve metabolic stability compared to the dimethylbenzo[d]thiazole in the target compound .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural Similarities : Contains a thiazole ring and amide linkage, analogous to the benzo[d]thiazole-carboxamide in the target compound.
  • Key Differences: Simpler aryl group (dichlorophenyl vs. dimethylbenzo[d]thiazole) and lacks the diethylaminoethyl side chain.
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide ()
  • Structural Similarities : Features a thiazole ring and sulfonamide group, emphasizing the role of heterocycles in drug design.
  • Key Differences : The chloromethyl group increases reactivity, unlike the sterically hindered dimethylbenzo[d]thiazole in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility
Target Compound ~470 (calculated) Benzo[d]thiazole, Furan, Diethylaminoethyl High (hydrochloride salt)
N-[2-(diethylamino)ethyl]-5-... () ~500 (estimated) Pyrrole, Indole, Diethylaminoethyl Moderate (salt form)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 302.17 Thiazole, Dichlorophenyl, Acetamide Low (neutral form)
  • Hydrophobicity : The dimethylbenzo[d]thiazole in the target compound increases lipophilicity compared to simpler thiazoles ().
  • Salt Form : The hydrochloride group enhances solubility over neutral analogs like dichlorophenyl derivatives .

Preparation Methods

Table 1: Spectral Data for Key Intermediates and Final Product

Compound $$ ^1H $$ NMR (δ, ppm) IR (cm$$^{-1}$$) ESI-MS ($$ m/z $$)
5,7-Dimethylbenzo[d]thiazol-2-amine 7.12–7.35 (m, 2H), 5.45 (s, 2H) 3350 (N–H), 1610 (C=N) 179 (M+H)
Furan-2-carbonyl chloride 7.45 (d, 1H), 7.12 (d, 1H), 6.65 (dd, 1H) 1775 (C=O), 730 (C–Cl) 131 (M+)
Final product (hydrochloride) 7.82 (s, 1H), 7.35–7.50 (m, 4H), 3.62 (t, 2H) 1680 (C=O), 1250 (C–N) 402 (M+H)

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated:

  • Direct Coupling Approach : Attempts to couple furan-2-carboxylic acid directly with the diethylaminoethyl-benzothiazole amine using EDCl/HOBt resulted in <30% yield due to steric hindrance.
  • Microwave-Assisted Alkylation : Reducing reaction time to 2 hours with microwave irradiation (100°C) improved alkylation yield to 82% but required specialized equipment.

Q & A

Basic: What are the key steps in synthesizing this compound, and how is reaction progress monitored?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by coupling with the furan-2-carboxamide moiety and subsequent introduction of the diethylaminoethyl group. Key steps include:

  • Amide bond formation : Achieved via carbodiimide-mediated coupling or acid chloride intermediates under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products.
  • Monitoring : Thin-layer chromatography (TLC) for real-time reaction tracking and high-performance liquid chromatography (HPLC) for purity assessment .

Basic: Which analytical techniques are critical for characterizing this compound's structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass for structural confirmation .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive reactions .
  • Temperature control : Exothermic steps (e.g., amide coupling) require cooling (0–5°C) to minimize side reactions. Elevated temperatures (60–80°C) accelerate cyclization .
  • Catalyst use : Palladium catalysts for cross-coupling or triethylamine for deprotonation improve efficiency .

Basic: What challenges arise in formulating this compound for biological assays due to solubility?

The hydrochloride salt improves aqueous solubility, but hydrophobic moieties (e.g., dimethylbenzo[d]thiazole) may still limit dissolution. Strategies include:

  • Co-solvents : Use DMSO (<10%) or cyclodextrin-based solubilization .
  • pH adjustment : Buffers (pH 4–6) stabilize the protonated diethylamino group .

Advanced: How do structural modifications (e.g., methyl vs. methoxy groups) influence biological activity?

  • Methyl groups : Enhance lipophilicity and membrane permeability, as seen in analogs with improved anticancer activity .
  • Methoxy groups : Increase steric hindrance, potentially reducing binding affinity to targets like menin-MLL .
  • Substituent position : 5,7-Dimethyl on the benzothiazole optimizes steric and electronic interactions in protein binding .

Advanced: What mechanistic insights exist for its reported inhibition of menin-MLL interactions?

Structural analogs bind to the menin hydrophobic groove via:

  • Hydrogen bonding : Between the carboxamide and menin’s Asp/Glu residues.
  • Van der Waals interactions : Benzothiazole and furan moieties fit into hydrophobic pockets .
  • Functional assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (e.g., IC₅₀ < 1 µM) .

Advanced: How can contradictory bioactivity data from structural analogs be reconciled?

Discrepancies arise from minor substituent changes. For example:

  • Fluorine substitution : 6-Fluoro analogs show enhanced metabolic stability but reduced solubility, complicating in vitro-to-in vivo translation .
  • Methylsulfonyl groups : Improve target selectivity but may introduce off-target effects .
    Methodology : Comparative molecular dynamics simulations and free-energy calculations clarify substituent impacts .

Advanced: What stability issues arise under varying pH and temperature conditions?

  • pH sensitivity : The diethylamino group protonates below pH 6, enhancing solubility but risking hydrolysis at extremes (pH < 2 or > 10) .
  • Thermal stability : Decomposition above 150°C necessitates storage at –20°C under inert atmosphere .
  • Light sensitivity : Benzothiazole derivatives degrade under UV light; use amber vials for storage .

Basic: What quality control measures ensure compound integrity during storage?

  • Purity checks : Regular HPLC analysis (≥95% purity threshold) .
  • Moisture control : Store in desiccators with silica gel to prevent hydrochloride salt deliquescence .
  • Stability-indicating assays : Forced degradation studies (e.g., heat, light) validate storage protocols .

Advanced: How can in vitro activity data be translated to in vivo models?

  • Pharmacokinetic (PK) profiling : Assess bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., oxidative defluorination in 6-fluoro analogs) .
  • Dose optimization : Use allometric scaling from in vitro IC₅₀ values, adjusting for plasma protein binding .

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